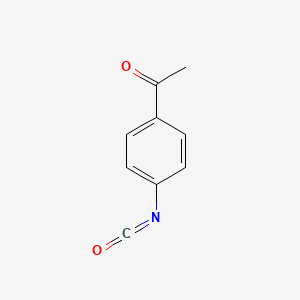

4-Acetylphenyl isocyanate

Description

Contextualization within Isocyanate Chemistry Research

Isocyanate chemistry is a cornerstone of polymer science, primarily due to the formation of polyurethanes through the reaction of diisocyanates with polyols. mdpi.com This field, which saw rapid development during World War II for applications in coatings and textiles, has since expanded into a multi-billion dollar industry. mdpi.com The fundamental reactivity of the isocyanate group, characterized by the electrophilic carbon atom, allows it to readily react with nucleophiles such as alcohols, amines, and water, forming stable urethane (B1682113), urea (B33335), and amine linkages, respectively. This high reactivity is a key driver of its utility in chemical synthesis. researchgate.net

Aromatic isocyanates, like 4-acetylphenyl isocyanate, are generally more reactive than their aliphatic counterparts. nih.gov The presence of the aromatic ring influences the electronic properties of the isocyanate group, enhancing its reactivity. Research in isocyanate chemistry often focuses on manipulating these electronic effects through the introduction of various functional groups onto the aromatic ring. This allows for the fine-tuning of reactivity and the introduction of new functionalities into the resulting molecules.

Significance of this compound as a Research Subject

The significance of this compound in academic research stems directly from its bifunctionality. The isocyanate group provides a reactive handle for derivatization and polymerization, while the acetyl group offers a secondary site for chemical modification or can impart specific properties to the final product.

One area of significant research is in the functionalization of materials. For instance, this compound has been utilized in the preparation of isocyanate-treated graphene oxide (iGO). chemicalbook.com In this application, the isocyanate group reacts with the hydroxyl groups on the surface of graphene oxide, covalently bonding the acetylphenyl moiety to the graphene sheet. This modification alters the surface properties of the graphene oxide, which can be crucial for its dispersion in various solvents and its compatibility with polymer matrices.

Furthermore, the acetyl group can serve as a point for further chemical reactions, allowing for the creation of more complex molecular architectures. This makes this compound a valuable tool in the synthesis of novel organic compounds and polymers with tailored properties. The ability to introduce a ketone functionality via the isocyanate reaction is of interest in the development of new materials with specific thermal or photochemical characteristics.

Historical Overview of Academic Research on this compound

The study of isocyanates dates back to the mid-19th century, with the initial synthesis of polyurethanes occurring in 1937. mdpi.comnih.gov The early research primarily focused on the fundamental reactions of the isocyanate group and the development of polyurethane materials. The exploration of functionalized isocyanates, such as this compound, represents a more recent evolution in the field.

While early literature on isocyanate toxicity and industrial applications emerged in the mid-20th century, the focused academic study of specifically functionalized aryl isocyanates gained momentum later. mdpi.com The development and commercial availability of a wide array of substituted isocyanates have been crucial for this expansion of research. The ability to introduce functionalities like the acetyl group opened up new avenues for creating polymers and materials with specific, pre-determined properties. The investigation into the reaction kinetics of aryl isocyanates with alcohols, a fundamental aspect of urethane formation, has been a continuous area of study, providing a deeper understanding of the mechanisms at play. nih.govkuleuven.be The specific timeline of academic research focusing solely on this compound is not extensively documented in a single source but is intertwined with the broader history of the development and application of functionalized organic compounds in materials science and organic synthesis.

Chemical Compound Information

| Compound Name |

| This compound |

| Isocyanate-treated graphene oxide |

| Phenyl isocyanate |

| Urethane |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H7NO2 |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 49647-20-3 |

| Appearance | Solid |

| Melting Point | 35-37 °C |

| Boiling Point | 139 °C at 14 mmHg |

| SMILES | CC(=O)c1ccc(cc1)N=C=O |

| InChI | 1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 |

| InChIKey | MOZSVHZOUDIZMF-UHFFFAOYSA-N |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the isocyanate group (-NCO) is typically observed around 2250-2275 cm⁻¹. The carbonyl group (C=O) of the acetyl moiety shows a strong absorption band in the region of 1680-1700 cm⁻¹. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the aromatic protons are observed in the downfield region (typically δ 7.0-8.0 ppm). A singlet corresponding to the methyl protons of the acetyl group appears in the upfield region (around δ 2.5 ppm). ¹³C NMR: The carbon of the isocyanate group is typically observed around δ 120-130 ppm. The carbonyl carbon of the acetyl group appears further downfield, typically above δ 190 ppm. Aromatic carbons and the methyl carbon also show characteristic signals. |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-isocyanatophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZSVHZOUDIZMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197949 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49647-20-3 | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049647203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 49647-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-isocyanatophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetylphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Acetylphenyl Isocyanate and Its Precursors in Research

Phosgene-Based Synthetic Routes in Laboratory Settings

The most conventional method for synthesizing isocyanates, including 4-acetylphenyl isocyanate, involves the use of phosgene (B1210022) (COCl₂). wikipedia.orgnih.gov This process, known as phosgenation, is a well-established and cost-effective technique that generally provides high yields. nih.govacs.org The reaction proceeds by treating the corresponding primary amine, in this case, 4-aminoacetophenone, with phosgene. wikipedia.org This reaction typically forms a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org

Phosgenation can be carried out in either a liquid or gas phase. nih.govacs.org The liquid phase method is suitable for amines with high boiling points and is commonly used for the production of aromatic isocyanates. acs.org It can be further divided into direct phosgenation and salt phosgenation, where the amine is first converted to its hydrochloride salt. acs.org The gas phase process involves vaporizing the amine at high temperatures and reacting it directly with gaseous phosgene. nih.gov

Despite its efficiency, the use of phosgene presents significant safety hazards due to its extreme toxicity. nih.govacs.org Consequently, stringent precautions are necessary for its handling and storage, making it less ideal for many laboratory settings. wikipedia.org

Phosgene-Free and Green Chemistry Approaches in Research

In response to the hazards associated with phosgene, a variety of phosgene-free synthetic routes have been developed. These methods are often favored in research environments for their increased safety and alignment with the principles of green chemistry.

Oxalyl Chloride Method for Isocyanate Synthesis

A safer alternative to phosgene is the use of oxalyl chloride. wikipedia.orgresearchgate.net This reagent can convert primary amides to acyl isocyanates. wikipedia.orgacs.org For the synthesis of aryl isocyanates like this compound, the corresponding aniline (B41778) hydrochloride can be acylated with oxalyl chloride to form an intermediate oxamic chloride, which then thermally decomposes to the isocyanate. researchgate.net While this method avoids the use of phosgene, it may not be suitable for heat-sensitive compounds. researchgate.net

Rearrangement Reactions (Hoffmann, Curtius, Lossen) for In Situ Generation

Several classic name reactions in organic chemistry provide pathways to isocyanates through rearrangement mechanisms. These reactions are particularly useful for the in situ generation of isocyanates, which can then be used immediately in subsequent reactions.

Hofmann Rearrangement: This reaction involves treating a primary amide with a strong oxidizing agent, such as sodium hypobromite, to form an isocyanate intermediate. wikipedia.org

Curtius Rearrangement: The thermal decomposition of an acyl azide (B81097) leads to the formation of an isocyanate with the loss of nitrogen gas. wikipedia.orgwikipedia.orgorganic-chemistry.org The acyl azide is typically prepared from a carboxylic acid derivative. nih.gov This method is valued for its mild conditions and has been used in the synthesis of complex molecules. wikipedia.orgnih.gov The reaction is believed to proceed through a concerted mechanism, avoiding the formation of a nitrene intermediate. wikipedia.orgmasterorganicchemistry.com

Lossen Rearrangement: This reaction converts a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgwikipedia.org Typically, an O-acylated hydroxamic acid derivative is treated with a base to induce the rearrangement. wikipedia.org The Lossen rearrangement has gained attention as a user-friendly alternative to other rearrangement reactions as it avoids potentially explosive azides. chinesechemsoc.org

Synthesis from Carbon Dioxide and Amines Under Mild Conditions

A greener approach to isocyanate synthesis involves the use of carbon dioxide (CO₂) as a C1 source. scholaris.caresearchgate.net In this method, an arylamine reacts with CO₂ in the presence of a base to form a carbamic acid intermediate. researchgate.netacs.org This intermediate is then dehydrated to yield the corresponding isocyanate. acs.org This metal-free process can be carried out under mild conditions and is applicable to a range of aryl amines. scholaris.caacs.org The in-situ generated isocyanate can be trapped with various nucleophiles to produce ureas and carbamates. scholaris.caacs.org

Precursor Synthesis and Functionalization Strategies

The primary precursor for the synthesis of this compound is 4-aminoacetophenone. This compound can be synthesized through several routes. A common laboratory method is the reduction of 4-nitroacetophenone. researchgate.net Industrially, it can be prepared by reacting acetophenone (B1666503) with ammonia (B1221849) in the presence of a catalyst. guidechem.com Another synthetic strategy involves a Smiles rearrangement of 2-(4-acetyl phenoxy group)-2-methyl propanamide. chemicalbook.com

Functionalization strategies often focus on the amino group of 4-aminoacetophenone. For instance, it can undergo condensation reactions with aldehydes to form Schiff bases or be used in the synthesis of various heterocyclic compounds. researchgate.net

Purification and Characterization Techniques for Synthetic Products in Research

After synthesis, this compound must be purified and characterized to ensure its identity and purity.

Purification Techniques:

Distillation: For thermally stable isocyanates, distillation under reduced pressure can be an effective purification method.

Recrystallization: If the isocyanate is a solid, recrystallization from a suitable solvent can be used to remove impurities. tandfonline.com

Column Chromatography: This technique is widely used to separate the desired product from byproducts and unreacted starting materials.

Characterization Techniques:

Reaction Mechanisms and Kinetics in 4 Acetylphenyl Isocyanate Chemistry

Nucleophilic Addition Reactions of the Isocyanate Group

The chemistry of 4-acetylphenyl isocyanate is dominated by the high reactivity of the isocyanate (–N=C=O) functional group. This group is an excellent electrophile, readily undergoing nucleophilic addition reactions across the carbon-nitrogen double bond. A wide variety of nucleophiles, including amines, alcohols, and water, can attack the central carbon atom of the isocyanate, which is electron-deficient due to the electronegativity of the adjacent nitrogen and oxygen atoms. These reactions are fundamental to the utility of this compound in organic synthesis, particularly for the formation of urea (B33335) and carbamate (B1207046) derivatives.

The reaction between this compound and primary or secondary amines is a robust and efficient method for the synthesis of unsymmetrically substituted ureas. This reaction proceeds via a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This initial attack forms a zwitterionic intermediate, which then rapidly undergoes a proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate, yielding the stable urea linkage. This process, often referred to as carbamoylation, is typically fast and high-yielding.

A specific example of urea formation is the reaction of this compound with 4-nitroaniline (B120555) to produce 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea (B2502494). In a typical laboratory synthesis, equimolar amounts of this compound and 4-nitroaniline are mixed in a solvent such as dichloromethane (B109758) (DCM). The reaction mixture is stirred for an extended period, for instance, 16 hours, to ensure completion. The product can then be isolated by evaporating the solvent and purified by recrystallization from a suitable solvent like methanol. This reaction has been reported to achieve a high yield. google.comresearchgate.net

Table 1: Synthesis of 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea

| Parameter | Value | Source(s) |

| Reactant 1 | This compound | google.comresearchgate.net |

| Reactant 2 | 4-Nitroaniline | google.comresearchgate.net |

| Solvent | Dichloromethane (DCM) | google.comresearchgate.net |

| Reaction Time | 16 hours | google.comresearchgate.net |

| Product | 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea | google.comresearchgate.net |

| Yield | 82% | google.com |

| Purification | Recrystallization from Methanol | google.com |

The reaction of this compound with phenethylamine (B48288) serves as a route to synthesize N-(4-acetylphenyl)-N'-phenethylurea. ontosight.ai This synthesis follows the general mechanism of nucleophilic addition of an amine to an isocyanate. The primary amine group of phenethylamine acts as the nucleophile, attacking the isocyanate carbon to form the corresponding urea. This specific urea derivative has been synthesized as an intermediate in the preparation of phenylurenyl chalcone (B49325) derivatives, which have been investigated for their biological activities. ontosight.aigoogleapis.com

This compound is a valuable reagent for the synthesis of a variety of diarylurea derivatives. The reaction generally involves the direct combination of the isocyanate with a substituted aniline (B41778). google.comnih.gov For example, the reaction with aniline produces N-(4-acetylphenyl)-N'-phenylurea. google.comnih.gov Similarly, reacting this compound with 4-fluoroaniline (B128567) yields N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea. An alternative synthetic strategy involves a two-step process where an amine is first converted into a phenyl carbamate intermediate, which is then treated with a second amine to form the unsymmetrical urea. This method has been used for the preparation of N'-(4-acetylphenyl)-N,N-dibutylurea, where phenyl N-(4-acetylphenyl)carbamate is reacted with dibutylamine (B89481) in dimethyl sulfoxide (B87167) (DMSO). google.com

Table 2: Examples of Diarylurea Derivatives from this compound

| Amine Reactant | Product Name | Synthetic Method | Source(s) |

| Aniline | N-(4-acetylphenyl)-N'-phenylurea | Direct reaction with isocyanate | google.comnih.gov |

| 4-Fluoroaniline | N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea | Direct reaction with isocyanate | |

| Dibutylamine | N'-(4-Acetylphenyl)-N,N-dibutylurea | Reaction with carbamate intermediate | google.com |

The reaction of isocyanates with amino groups, known as carbamoylation, is a significant post-translational modification of proteins and can also be applied to other biomolecules like amino acids and nucleobases. google.com this compound can act as a carbamoylating agent towards free amino groups. nih.gov Kinetic studies have been performed on the carbamoylation of the amino group of 5'-amino-5'-deoxythymidine (B1215968) by this compound. nih.gov Theoretical studies on the mechanism of carbamoylation of nucleobases by aryl isocyanates suggest a stepwise pathway. ontosight.aiktu.edu This pathway begins with the formation of a π-complex, followed by the rate-determining step of C-N covalent bond formation. The reaction then proceeds through proton transfers to yield the final carbamoylated adduct. ontosight.aiktu.edu It has been noted that the kinetic effect of electron-withdrawing or electron-donating groups on the aryl isocyanate, such as the acetyl group in this compound, is minimal, suggesting the reactivity is primarily governed by the inherent properties of the -N=C=O group itself. ktu.edu

The reaction of this compound with 2-amino-2-thiazoline (B132724) derivatives represents a case of competitive nucleophilicity between an exocyclic and an endocyclic nitrogen atom. Research on the condensation of various isocyanates with 2-amino-2-thiazolines has shown that the nucleophilic addition occurs regiospecifically at the endocyclic (ring) nitrogen atom. This leads to the formation of adducts that are favored both kinetically and thermodynamically. The reaction is proposed to proceed through a stepwise mechanism, where the formation of the endocyclic adduct has a smaller activation barrier compared to the attack by the exocyclic amino group. Therefore, the reaction of this compound with a 2-amino-2-thiazoline would be expected to yield the corresponding N-carbamoyl-2-iminothiazolidine derivative, where the carbamoyl (B1232498) group derived from the isocyanate is attached to the ring nitrogen.

Reactions with Alcohols to Form Carbamates

The reaction of isocyanates with alcohols to form carbamates (urethanes) is a cornerstone of polyurethane chemistry. This addition reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the central carbon atom of the isocyanate group.

A versatile method for the synthesis of N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. tandfonline.comaablocks.com This one-pot process allows for the in situ generation of an aryl isocyanate intermediate, which is then trapped by the alcohol to yield the corresponding carbamate. tandfonline.com The use of palladium catalysts, such as those derived from Pd(dba)₂ and suitable ligands, facilitates the formation of the C-N bond under relatively mild conditions. whiterose.ac.uk This methodology is applicable to a wide range of aryl substrates and alcohols, providing a powerful tool for the synthesis of diverse carbamate libraries. tandfonline.comaablocks.com The reaction is believed to proceed through a catalytic cycle involving oxidative addition of the aryl halide/triflate to the Pd(0) complex, followed by cyanate coordination, migratory insertion to form an isocyanate-palladium complex, and subsequent nucleophilic attack by the alcohol.

A specific application of the reaction between this compound and an alcohol is the synthesis of (4S,5R)-2-oxo-4-(4-phenyl-piperazin-1-ylmethyl)-oxazolidin-5-ylmethyl (4-acetyl-phenyl)-carbamate. sigmaaldrich.com In this synthesis, the secondary alcohol of a complex oxazolidinone derivative reacts with this compound. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base, which may act as a catalyst. The nucleophilic hydroxyl group of the oxazolidinone attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the carbamate linkage.

Table 1: Synthesis of (4S,5R)-2-oxo-4-(4-phenyl-piperazin-1-ylmethyl)-oxazolidin-5-ylmethyl (4-acetyl-phenyl)-carbamate

| Reactant 1 | Reactant 2 | Product |

| This compound | (4S,5R)-5-(hydroxymethyl)-4-((4-phenylpiperazin-1-yl)methyl)oxazolidin-2-one | (4S,5R)-2-oxo-4-((4-phenylpiperazin-1-yl)methyl)oxazolidin-5-yl)methyl (4-acetylphenyl)carbamate |

The synthesis of N,N'-substituted ureas can be achieved through the aminolysis of phenyl carbamates. google.com A key intermediate in this process, phenyl N-(4-acetylphenyl)carbamate, is synthesized from the reaction of this compound and phenol. This reaction follows the general mechanism of carbamate formation where the phenolic hydroxyl group acts as the nucleophile. The resulting phenyl N-(4-acetylphenyl)carbamate can then be reacted with various amines in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature to produce a range of N,N'-disubstituted ureas in high yields. google.com This two-step approach provides a mild and efficient route to unsymmetrical ureas, avoiding the direct use of potentially more hazardous isocyanates in the final step. google.com

Table 2: Synthesis of Phenyl N-(4-acetylphenyl)carbamate

| Reactant 1 | Reactant 2 | Product |

| This compound | Phenol | Phenyl N-(4-acetylphenyl)carbamate |

Reactions with Thiols

The reaction of isocyanates with thiols (mercaptans) yields thiocarbamates. This reaction is analogous to the reaction with alcohols, with the sulfur atom of the thiol acting as the nucleophile. The reaction can often proceed under catalyst- and solvent-free conditions, making it an efficient and atom-economical process. researchgate.net The nucleophilicity of the thiol plays a significant role in the reaction rate. nih.gov In some cases, a base or a catalyst, such as Na₂CO₃, can be used to promote the reaction, particularly for less reactive thiols or isocyanates. nih.gov The resulting thiocarbamates are stable compounds with applications in various fields of chemistry. researchgate.net

Reactions with Water

The reaction of this compound with water leads to the formation of an unstable carbamic acid intermediate, which then decarboxylates to yield 4-aminoacetophenone. This primary amine is highly reactive towards the starting isocyanate, and a subsequent reaction rapidly occurs to form a symmetrical diaryl urea, N,N'-bis(4-acetylphenyl)urea. excli.deresearchgate.net The hydrolysis of isocyanates can be influenced by pH and the presence of catalysts. rsc.org The formation of the diaryl urea is often a competing reaction in syntheses involving isocyanates where traces of moisture are present. tandfonline.com The kinetics of isocyanate hydrolysis can be complex, often showing a dependence on the concentration of both the isocyanate and water, and can be catalyzed by tertiary amines. rsc.org In some instances, the reaction of an isocyanate with water is intentionally employed for the production of ureas. excli.deresearchgate.net

Table 3: Products of the Reaction of this compound with Water

| Intermediate Product | Final Product |

| 4-acetylphenylcarbamic acid | N,N'-bis(4-acetylphenyl)urea |

| 4-aminoacetophenone |

Cyclization Reactions and Heterocycle Formation

This compound can serve as a building block in the synthesis of various heterocyclic compounds. The isocyanate functionality provides a reactive handle for intramolecular or intermolecular cyclization reactions. For instance, it has been used in reactions with iminophosphoranes to generate fused heterocyclic systems. clockss.org In a reaction with 3-phenyl-8-triphenylphosphoimino-1-azaazulene, this compound participates in an aza-Wittig reaction followed by an electrocyclization to yield a 2-arylimino-2,2a-dihydro-1,2a-diazacyclopent[cd]azulene derivative. clockss.org The electron-withdrawing nature of the acetyl group was noted to slightly facilitate this reaction. clockss.org Furthermore, isocyanates are known to undergo [2+2+2] cycloaddition reactions with diynes, catalyzed by transition metals like nickel, to produce pyridones. aablocks.com The versatility of the isocyanate group also allows for its incorporation into cascade reactions, leading to the formation of complex nitrogen-containing heterocycles such as reduced hydantoins from the reaction with aziridine (B145994) aldehydes. scholaris.ca

Formation of Oxazole (B20620) Derivatives

The synthesis of oxazole derivatives can involve the reaction of this compound. For instance, N-(4-acetylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has been synthesized from this compound and 5-(4-methoxyphenyl)oxazole. The formation of oxazolone (B7731731) carboxamides can be achieved by reacting intermediate oxazol-2-ones with isocyanates like 4-phenylbutyl isocyanate under standard conditions. nih.govcnr.it This suggests a general pathway where the isocyanate group reacts with a suitable nucleophile on a pre-formed oxazole or oxazolone ring system.

Development of New Heterocycle Formation Methods through C-C/Isocyanate Coupling

The isocyanate functionality is a key player in the synthesis of various heterocyclic compounds. One notable example is the formation of 4-methylene-4H-3,1-benzoxazines. This transformation proceeds via an initial aza-Wittig reaction of an iminophosphorane with an isocyanate to form a carbodiimide. This intermediate then undergoes ring closure involving the enol form of a carboxamide group, followed by a rearrangement to yield the final benzoxazine (B1645224) product. researchgate.net

Furthermore, cobalt-catalyzed C-H aminocarbonylation reactions with isocyanates, including this compound, have been developed for the synthesis of thiophenecarboxamides. chemrxiv.orgrsc.org Deuteration experiments using this compound have provided evidence for the reversible character of the C-H activation step in this catalytic cycle. chemrxiv.org

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov Isocyanates are valuable components in many MCRs due to their reactivity. nih.gov While specific examples detailing the extensive use of this compound in a wide array of MCRs are not prevalent in the provided results, the general reactivity of isocyanates suggests its potential in such reactions. For example, the Ugi four-component reaction (U4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, but variations where isocyanates are used instead of or in addition to other components exist. mdpi.com The electrophilic nature of the isocyanate in this compound makes it a suitable candidate for participating in the formation of complex molecular scaffolds through MCRs.

Polymerization and Copolymerization Mechanisms

This compound and its derivatives are also utilized in the synthesis of polymers, where the isocyanate group or a modified form of the acetylphenyl moiety is incorporated into the polymer backbone or as a pendant group.

Radical Copolymerization with N-(4-Acetylphenyl)maleimide and Styrene (B11656)

While direct copolymerization of this compound is not detailed, the related compound N-(4-acetylphenyl)maleimide (APMI) has been studied in radical copolymerization reactions. For example, copolymers of 3-(2-vinyloxyethoxy)propylene-1,2-carbonate and N-phenylmaleimide have been prepared, and the copolymerization of maleimides with styrene is a known process. researchgate.net The study of the copolymerization of N-(4-acetylphenyl)maleimide provides insight into the behavior of the acetylphenyl group in polymerization reactions.

Copolymerization with 2,2-Diallyl-1,1,3,3-tetraethylguanidinium Chloride

The free-radical copolymerization of N-(4-acetylphenyl)maleimide (APMI) with 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride (AGC) has been investigated in both bulk and solution. sapub.orgsapub.org This reaction, typically initiated by AIBN at 80°C, results in copolymers with a random distribution of monomer units. sapub.orgsapub.org Kinetic studies have been performed to determine the reactivity ratios of the monomers. sapub.org The resulting copolymers have been characterized by various analytical techniques, and their thermal stability has been assessed. sapub.orgsapub.org

Below is a table summarizing the reactivity ratios for the copolymerization of N-(4-Acetylphenyl)maleimide (M1) and 2,2-Diallyl-1,1,3,3-tetraethylguanidinium chloride (M2).

| Method | r1 (APMI) | r2 (AGC) |

| Fineman-Ross | 0.88 | 0.09 |

| Kelen-Tüdos | 0.87 | 0.08 |

| Mayo-Lewis | 0.82 | 0.08 |

Data sourced from studies on the copolymerization of N-(4-acetylphenyl)maleimide with 2,2-diallyl-1,1,3,3-tetraethylguanidinium chloride.

Theoretical and Computational Studies of Reaction Pathways

Computational chemistry offers valuable insights into the mechanisms of reactions involving this compound and related compounds. For instance, semiempirical PM3 calculations have been used to study the regioselectivity and stability of adducts formed in reactions of 2-amino-2-thiazolines with isocyanates. researchgate.net These calculations can help to determine the energetics of different reaction pathways and predict the most likely products. researchgate.net

In the context of C-H aminocarbonylation, Density Functional Theory (DFT) studies have been employed to elucidate the reaction mechanism. rsc.org These theoretical investigations can help to understand the role of the catalyst and the various intermediates in the catalytic cycle. For example, in the cobalt-catalyzed aminocarbonylation of thiophenes, computational studies can provide information on the C-H activation step and the subsequent coupling with the isocyanate. chemrxiv.orgrsc.org

Derivatives and Analogs of 4 Acetylphenyl Isocyanate in Research

Design and Synthesis of Novel Derivatives

The design of novel derivatives of 4-acetylphenyl isocyanate is often guided by the goal of creating compounds that can interact with specific biological targets. The versatility of the isocyanate functional group is central to this process, as it reacts efficiently with a wide array of nucleophiles to form stable products.

Urea (B33335) and Thiourea (B124793) Derivatives: A primary synthetic route involves the reaction of this compound with various primary and secondary amines to yield N,N'-disubstituted ureas. nih.govmdpi.com This straightforward reaction allows for the introduction of diverse functionalities, enabling researchers to explore a broad chemical space. For instance, reacting this compound with N-(4-nitrophenyl)ethane-1,2-diamine produces 1-(4-acetylphenyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea. tandfonline.com Similarly, the reaction with 4-iodoaniline (B139537) yields a key iododiphenylurea intermediate, which can be further modified using Sonogashira cross-coupling to attach various alkyne side chains. nih.gov Thiourea derivatives are synthesized in an analogous manner, typically starting with the corresponding isothiocyanate, which can be prepared from an acyl chloride and potassium thiocyanate. mdpi.comnih.gov These synthetic strategies have been used to create libraries of compounds for screening against various diseases. nih.govmdpi.commdpi.com

Oxazolidinone Derivatives: Another significant class of derivatives is the oxazolidinones, which are recognized for their antibacterial properties. nih.gov The synthesis can be achieved through the high-temperature, catalyst-mediated cyclization of this compound with an epoxide, such as (R)-glycidol butyrate. nih.gov An alternative method involves reacting an appropriate oxazolidinone alcohol with this compound in the presence of a base like triethylamine (B128534) (Et3N). nih.gov These synthetic approaches have been crucial in developing conformationally restricted analogs for biological evaluation. nih.gov

Other Heterocyclic Scaffolds: The acetyl group on the phenyl ring also serves as a synthetic handle for creating more complex heterocyclic systems. For example, the urea derivative 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea (B2502494) can be reacted with various hydrazines to form hydrazones. dergipark.org.trresearchgate.net In other research, N-(4-acetylphenyl)-2-chloroacetamide, an analog, is used as a precursor to synthesize a variety of N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives and other heterocyclic structures. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing compounds for various therapeutic targets.

Antiproliferative and Anticancer Agents: In the development of nitroaryl urea derivatives with antiproliferative properties, SAR studies have been conducted on compounds like 1-(4-acetylphenyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}urea. tandfonline.com By synthesizing a series of these ureas with different substituents, researchers can identify which chemical features enhance activity against cancer cell lines and which reduce toxicity to healthy cells. tandfonline.com For example, the introduction of a piperazine (B1678402) ring into certain thiourea derivatives was found to enhance both potency and selectivity in anti-leishmanial agents. mdpi.com Similarly, SAR studies on thiazole-based derivatives identified that incorporating an oxime moiety significantly boosts antiproliferative activity against lung cancer cells. mdpi.com

Enzyme Inhibitors: Derivatives have been designed as enzyme inhibitors, and SAR is key to improving their potency and selectivity. In the pursuit of dual inhibitors for HIV-1 capsid and human cyclophilin A, SAR analysis of thiourea derivatives helped identify optimal compounds for future development. nih.gov For quinazolinone-based PARP-1 inhibitors, docking studies combined with SAR provide a rationale for the observed inhibitory activity and guide the design of more potent molecules. rsc.org

RNA-Binding Agents: Oxazolidinone derivatives of this compound have been investigated as RNA-binding agents. nih.gov SAR studies on these molecules, including their stereoisomers, help to understand the specific structural requirements for binding to RNA targets like the T-box riboswitch, potentially leading to new classes of antibiotics. nih.govnih.gov

Spectroscopic Characterization of Novel Derivatives (FTIR, NMR, Mass Spectrometry)

The unambiguous identification and structural confirmation of newly synthesized derivatives of this compound rely on a combination of spectroscopic techniques.

FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify key functional groups. For urea derivatives, characteristic peaks include N-H stretching vibrations (around 3300-3340 cm⁻¹) and multiple C=O stretching bands from both the acetyl group and the urea carbonyl (around 1655-1740 cm⁻¹). semanticscholar.orgacs.org In thiourea derivatives, the C=S stretch is also a key diagnostic peak. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for complete structure elucidation.

¹H NMR: Provides information on the chemical environment of protons. In 1-(4-acetylphenyl)-3-phenylurea, the two N-H protons appear as singlets around 9.04 and 8.74 ppm, the aromatic protons resonate in the 7.01-7.92 ppm region, and the acetyl methyl protons show a characteristic singlet at approximately 2.52 ppm. semanticscholar.orgacs.org

¹³C NMR: Reveals the carbon framework of the molecule. For the same compound, the carbonyl carbons of the urea and acetyl groups appear at approximately 152.82 ppm and 197.85 ppm, respectively. semanticscholar.orgacs.org The acetyl methyl carbon is found around 26.63 ppm. semanticscholar.orgacs.org Detailed 1D and 2D NMR analyses are essential for assigning all signals correctly, especially in complex derivatives. nih.gov

Mass Spectrometry: This technique confirms the molecular weight of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. For example, the [M+H]⁺ ion for 1-(4-acetylphenyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea was calculated as 343.1401 and experimentally found to be 343.1402, confirming its composition of C₁₇H₁₈N₄O₄. tandfonline.com

The table below summarizes characteristic spectroscopic data for a representative urea derivative.

| Spectroscopic Data for 1-(4-Acetylphenyl)-3-phenylurea | |

| Technique | Observed Signals (ppm or cm⁻¹) |

| FTIR (cm⁻¹) | 3341, 3304 (N-H); 1740, 1655 (C=O) acs.org |

| ¹H NMR (ppm) | 9.04 (s, 1H, NH), 8.74 (s, 1H, NH), 7.92–7.01 (m, 9H, Ar-H), 2.52 (s, 3H, CH₃) acs.org |

| ¹³C NMR (ppm) | 197.85 (Acetyl C=O), 152.82 (Urea C=O), 144.66–117.87 (Aromatic C), 26.63 (CH₃) acs.org |

| Mass Spec (m/z) | Calculated for C₁₅H₁₄N₂O₂: 254.28 acs.org |

Computational Modeling of Derivative Structures and Properties

Computational modeling has become an indispensable tool in modern drug discovery, complementing experimental work by providing insights into molecular interactions and properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. For derivatives of this compound, docking studies have been widely used to understand their mechanism of action.

Enzyme Inhibition: In the study of N-((4-acetylphenyl) carbamothioyl)-2,4-dichlorobenzamide as a urease inhibitor, docking analysis revealed how the molecule fits into the enzyme's active site. nih.gov Similarly, docking was used to investigate how quinazolinone derivatives bind to the COX-2 enzyme and how thiazole-based compounds interact with SIRT2. nih.govmdpi.com

RNA Binding: Computational docking has been used to model the interaction of oxazolidinone derivatives with RNA targets. nih.gov These studies help to rationalize binding affinities and guide the design of molecules with enhanced specificity. nih.gov

QSAR and DFT: Quantitative Structure-Activity Relationship (QSAR) studies build mathematical models that correlate chemical structure with biological activity. rsc.org Density Functional Theory (DFT) calculations are used to understand the electronic structure and reactivity of molecules. For instance, the analysis of frontier molecular orbitals (HOMO/LUMO) can reveal insights into a molecule's reactivity profile, complementing experimental findings. nih.gov These computational approaches were used to study N-((4-acetylphenyl) carbamothioyl) pivalamide (B147659) as a multi-targeted agent, helping to rationalize its observed biological activities.

These computational methods not only help in understanding experimental results but also play a crucial role in the rational design of new, more potent, and selective derivatives of this compound for various research applications.

Advanced Applications of 4 Acetylphenyl Isocyanate in Materials Science Research

Surface Modification and Nanomaterials

Functionalization of Nanocapsules with Entrapped Catalysts

A novel application of 4-acetylphenyl isocyanate is in the "ship-in-a-bottle" synthesis of complex molecules within hollow porous nanocapsules. rsc.orgresearchgate.netresearchgate.net This strategy involves using a catalyst that is physically trapped, or encapsulated, within a polymer nanocapsule. researchgate.net The shell of the nanocapsule is porous, allowing small molecules like this compound to diffuse inside, while larger molecules, once formed, cannot escape. researchgate.netresearchgate.net

In a typical experiment, a potent catalyst such as a proazaphosphatrane, known as Verkade's superbase, is encapsulated. rsc.orgresearchgate.net this compound, dissolved in a solvent like benzene (B151609) or chloroform, is then introduced to the nanocapsule suspension. researchgate.netresearchgate.net The isocyanate molecules pass through the pores of the nanocapsule shell and, in the presence of the entrapped catalyst, undergo a cyclotrimerization reaction. researchgate.net This reaction converts three isocyanate molecules into a larger, cyclic isocyanurate trimer. rsc.orgresearchgate.net

The newly formed isocyanurate trimer is too large to diffuse back out through the nanocapsule's pores and thus remains permanently entrapped. researchgate.netresearchgate.net This method ensures that the reaction occurs exclusively inside the nanocapsules. researchgate.net The entrapped trimer, which now contains acetyl functional groups from the original isocyanate, can be further modified. For example, it can undergo a Mannich reaction with other small molecules that can also diffuse into the capsule, such as diaza-18-crown-6, to create even more complex, hierarchical nanomaterials. researchgate.net

| Component | Role | Status |

| Nanocapsule | Porous polymer shell that acts as a nanoreactor. | Stationary Host |

| Verkade's Superbase | Catalyst for the trimerization reaction. | Entrapped |

| This compound | Small monomer that diffuses into the nanocapsule. | Mobile Reactant |

| Isocyanurate | Larger trimer molecule formed inside the nanocapsule. | Entrapped Product |

| Diaza-18-crown-6 | Secondary reactant for further functionalization. | Mobile Reactant |

Development of Hybrid Materials

The use of this compound is instrumental in the development of advanced hybrid materials that combine the properties of organic molecules and nanomaterials. These hybrid materials exhibit novel functionalities derived from their composite nature.

The iGO nanoplatelets are a prime example of such a hybrid material. utexas.edu They merge the inherent mechanical and electrical properties of graphene with the chemical reactivity of the attached acetylphenyl functional groups. utexas.edunasa.gov This functionalization not only facilitates the processing and dispersion of graphene in polymer matrices but also provides sites for covalent bonding, leading to new nanostructures and composites. utexas.edugoogle.com

Similarly, the functionalized nanocapsules represent a sophisticated hybrid system. researchgate.net They consist of a polymer shell, an entrapped catalyst, and a synthesized, entrapped isocyanurate molecule. researchgate.netresearchgate.net This creates a nanoreactor that can be used for site-specific chemical synthesis. researchgate.net The ability to further functionalize the entrapped trimer, for instance by attaching crown ethers capable of chelating metal ions, demonstrates the creation of hierarchical and multifunctional nanomaterials. researchgate.net These developments showcase how this compound serves as a critical building block for designing and fabricating next-generation hybrid materials with tailored properties.

Applications of 4 Acetylphenyl Isocyanate in Medicinal Chemistry Research

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

4-Acetylphenyl isocyanate is a valuable reagent in the synthesis of complex organic molecules that serve as intermediates or as Active Pharmaceutical Ingredients (APIs) themselves. Its ability to form stable linkages is exploited in the construction of various heterocyclic and acyclic scaffolds.

One notable application is in the synthesis of oxazolidinone derivatives, which are a significant class of antibiotics. tandfonline.com For instance, this compound is used in the preparation of (4S,5R)-2-oxo-4-(4-phenyl-piperazin-1-ylmethyl)-oxazolidin-5-ylmethyl (4-acetyl-phenyl)-carbamate, a key intermediate. ripublication.comsigmaaldrich.com The synthesis involves reacting it with a corresponding alcohol precursor to form the carbamate (B1207046) linkage central to the molecule's structure. ripublication.com Similarly, it has been employed in the synthesis of nitroaryl urea (B33335) derivatives with potential antiproliferative properties by reacting it with the appropriate amine precursors. tandfonline.com Patents also describe its use as a reactant in the creation of kinase inhibitors and quinoline (B57606) derivatives, highlighting its role in generating libraries of compounds for drug discovery. google.com

Synthesis of Nucleoside Analogs

Isocyanates and their sulfur analogs, isothiocyanates, are important reagents in the synthesis of nucleoside analogs, a critical class of antiviral and anticancer agents. These reagents are used to build or modify the heterocyclic base or the sugar moiety of the nucleosides. While direct synthesis of nucleoside analogs using this compound is not extensively detailed, the general synthetic strategies for C-aryl nucleoside analogues often involve the addition of aromatic rings to the sugar portion, a role for which activated aromatic compounds like isocyanates are suitable. The reaction of isocyanates with various functional groups on a sugar or base precursor can lead to the formation of urea or carbamate-linked nucleoside derivatives, which are explored for their pharmacological potential.

Development of Biologically Active Compounds

The structural features of this compound make it an ideal starting material for developing a wide array of compounds with specific biological targets. The acetyl group can be further modified, and the urea or carbamate linkage formed by the isocyanate group often plays a crucial role in binding to biological targets like enzymes and receptors.

Urease Inhibitory Agents

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in diseases caused by pathogens like Helicobacter pylori and in agricultural nitrogen loss. Inhibiting this enzyme is a key therapeutic and agronomic goal. Research has shown that derivatives of this compound are effective urease inhibitors.

In one study, this compound was reacted with 4-nitroaniline (B120555) to produce 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea (B2502494). dergipark.org.trresearchgate.net This urea derivative was then used as a scaffold to synthesize a series of hydrazone compounds. Several of these final hydrazone derivatives exhibited potent urease inhibitory activity, with some showing significantly greater potency than the standard inhibitor, thiourea (B124793). dergipark.org.tr This synthetic strategy demonstrates how this compound can be used to create precursors for powerful enzyme inhibitors. dergipark.org.trresearchgate.net

| Compound Name | Starting Reagent | Biological Activity |

|---|---|---|

| 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea | This compound | Intermediate for Urease Inhibitors |

| 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives | 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea | Potent Urease Inhibitory Agents |

Antimicrobial Compounds

The quest for new antimicrobial agents is a major focus of medicinal chemistry, and this compound has been utilized to create novel compounds with antibacterial properties. Its role in synthesizing oxazolidinones, a class of antibiotics effective against multi-drug resistant Gram-positive bacteria, is a prime example. tandfonline.com

Furthermore, it has been used to synthesize a series of alkynyl diphenylurea compounds. The synthesis begins with the reaction of this compound and 4-iodoaniline (B139537) to form the key intermediate, 1-(4-acetylphenyl)-3-(4-iodophenyl)urea. nih.gov Various alkyne side chains are then introduced via Sonogashira cross-coupling to produce a library of urea derivatives. nih.gov Testing of these compounds revealed that some possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other research has focused on preparing phthalimide (B116566) derivatives from 2-(4-acetyl-phenyl)-isoindoline-1,3-dione which, when converted to hydrazones, show remarkable antimicrobial activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa. nih.gov

| Compound Name/Class | Starting Reagent | Reported Activity |

|---|---|---|

| Oxazolidinones | This compound | Antibacterial (Gram-positive) |

| 1-(4-Acetylphenyl)-3-(4-(alkynyl)phenyl)urea derivatives | This compound | Antibacterial (MRSA) |

| (ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione | Derivative of this compound | Antimicrobial (Bacillus subtilis, Pseudomonas aeruginosa) |

Potential in Pest Control (Interference with Acetylcholinesterase)

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system of insects, and its inhibition is a common mechanism of action for many pesticides. nih.gov Carbamates, which can be synthesized from isocyanates, are a known class of AChE inhibitors. nih.gov

Recent research has explored derivatives of this compound as novel insect growth regulators. Specifically, compounds such as N-[(4-Acetylphenyl)carbamothioyl]-2,6-dichlorobenzamide and 1-(4-Acetylphenyl)-3-phenylurea were synthesized from this compound or its thio-analog precursors. acs.org These compounds were evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. The results indicated that these derivatives possess high insecticidal toxicity, positioning them as promising candidates for the development of new pest control agents. acs.org

Histamine (B1213489) H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.gov Antagonists of this receptor are being investigated for the treatment of various neurological and cognitive disorders. The design of H3R antagonists often involves creating multi-target directed ligands (MTDLs) that can also interact with other targets, such as cholinesterases, to achieve a synergistic therapeutic effect for conditions like Alzheimer's disease. mdpi.comnih.gov

The synthesis of these complex molecules frequently involves urea or guanidine (B92328) moieties, which can be readily formed from isocyanate precursors. While direct synthesis of a marketed H3R antagonist using this compound is not documented, its structural motifs are highly relevant to the field. The acetylphenyl group is a common fragment in pharmacologically active compounds, and the isocyanate provides a direct route to the urea linkages seen in many H3R ligand scaffolds. Therefore, this compound serves as a key building block for generating libraries of novel compounds for screening as potential H3R antagonists and MTDLs. tandfonline.commdpi.com

Pharmacological Effects and Biological Evaluation

This compound serves as a crucial starting block for the synthesis of various heterocyclic and urea-based compounds that have been evaluated for a range of pharmacological effects. The primary focus of research has been on developing derivatives with potential therapeutic applications, particularly in oncology, infectious diseases, and inflammatory conditions.

The urea derivatives of this compound have been a significant area of investigation. These compounds, synthesized by reacting the isocyanate with different amines, have been explored for their antiproliferative and enzyme inhibitory activities. tandfonline.comindexcopernicus.com The general structure allows for diverse substitutions, enabling the study of structure-activity relationships to optimize potency and selectivity. tandfonline.com For instance, nitroaryl urea derivatives have shown promise as anticancer agents by targeting cancer cell proliferation. tandfonline.com Another class of derivatives, hydrazones formed from a urea intermediate, has been identified as potent inhibitors of the urease enzyme, which is a key target in infections caused by bacteria like Helicobacter pylori. indexcopernicus.com

Furthermore, this compound is utilized in creating more complex molecules, such as derivatives of 4-aminosalicylic acid (ASA). These derivatives have been investigated for their antimycobacterial properties, aiming to develop new treatments for tuberculosis. elte.hu To enhance cellular uptake and target specificity, these ASA derivatives have been conjugated to peptide carriers. elte.huacs.org This strategy aims to improve the delivery of the active compound to infected cells, such as macrophages, thereby increasing efficacy against intracellular bacteria like Mycobacterium tuberculosis. elte.hu Research has also extended to evaluating these derivatives against cancer cells, such as glioblastoma. acs.org Additionally, oxazole (B20620) derivatives incorporating the 4-acetylphenyl moiety have been assessed for their anti-inflammatory effects.

In Vitro and In Vivo Studies of Biological Activities

The biological activities of compounds derived from this compound have been substantiated through various in vitro and in vivo studies.

Antiproliferative Activity (In Vitro)

A series of nitroaryl urea derivatives synthesized using this compound were tested for their antiproliferative effects on laryngeal cancer cells (RK33) and rhabdomyosarcoma cells (TE671). tandfonline.com The studies found that several compounds displayed activity in the lower micromolar range while being generally less toxic to healthy human fibroblast cells (HSF). tandfonline.com Compound 6e , a nitropyridyl derivative, was identified as the most active in the series against TE671 cells and showed the highest selectivity for cancer cells. tandfonline.com

Table 1: Antiproliferative Activity of Nitroaryl Urea Derivatives

| Compound | Substituent | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 5d | 4-methoxybenzyl | RK33 | 6.7 tandfonline.com |

| 6e | 3,4-dichlorophenyl | TE671 | 6.5 tandfonline.com |

Urease Inhibition (In Vitro)

Researchers synthesized a series of novel hydrazone derivatives starting from 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea, which was prepared using this compound. indexcopernicus.com These compounds were evaluated for their in vitro inhibitory activity against urease. Several of the synthesized hydrazones exhibited excellent inhibitory potential, with IC₅₀ values significantly better than the standard inhibitor, thiourea (IC₅₀ of 23.08 ± 0.19 µM). indexcopernicus.com

Table 2: Urease Inhibitory Activity of Hydrazone Derivatives

| Compound | Substituent on Hydrazone | IC₅₀ (µM) |

|---|---|---|

| 4 | 2,4-dinitrophenyl | 22.95 ± 0.47 indexcopernicus.com |

| 6 | 4-bromophenyl | 17.81 ± 0.36 indexcopernicus.com |

| 7 | 4-chlorophenyl | 12.15 ± 0.22 indexcopernicus.com |

| 8 | 4-hydroxyphenyl | 10.13 ± 0.40 indexcopernicus.com |

Antimycobacterial Activity (In Vitro)

Novel 4-aminosalicylic acid derivatives, including methyl 4-[3-(4-acetylphenyl)ureido]-2-hydroxybenzoate (ASA1) and 4-[3-(4-acetylphenyl)ureido]-2-hydroxybenzoic acid (ASA2) , were synthesized from this compound. elte.hu The antimycobacterial activity of these compounds and their peptide conjugates was tested against M. tuberculosis H37Rv. The study demonstrated that while the free drug derivatives were not effective on infected cells, their conjugates with tuftsin (B1682037) peptides were active against the intracellular bacteria. elte.hu This highlights the potential of using carrier peptides to deliver these active compounds to their target inside host cells. elte.hu

Anti-inflammatory Effects (In Vivo)

The anti-inflammatory potential of derivatives has also been explored. In vivo models demonstrated that certain oxazole derivatives carrying the N-(4-acetylphenyl) group exhibited significant anti-inflammatory effects, indicating a reduction in inflammation markers upon treatment.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Acetylphenyl Isocyanate in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-Acetylphenyl isocyanate and its derivatives. While specific spectral data for the pure isocyanate is not always detailed in broader studies, its structural features suggest predictable NMR signals. For its derivatives, such as amides and ureas, NMR provides definitive evidence of successful reactions. amazonaws.comrsc.orgacs.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its aromatic and acetyl protons. The aromatic protons on the phenyl ring typically appear as two doublets in the downfield region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of the acetyl group would present as a singlet further upfield (around 2.5 ppm). In studies of its derivatives, such as N-(4-acetylphenyl) pivalamide (B147659), the acetyl methyl singlet is observed at approximately 2.58 ppm, and the aromatic protons as doublets at 7.93 and 7.67 ppm. amazonaws.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key expected resonances for this compound include the isocyanate carbon (-NCO), the carbonyl carbon of the acetyl group (C=O), and the aromatic carbons. For instance, in N-(4-acetylphenyl) pivalamide, a derivative, the acetyl carbonyl carbon appears at 197.0 ppm, the aromatic carbons between 119.1 and 142.5 ppm, and the methyl carbon at 26.4 ppm. amazonaws.com The isocyanate carbon itself is typically found further downfield. This technique is routinely used to confirm the structures of newly synthesized compounds derived from this compound. rsc.orgarkat-usa.orgsapub.org

Table 1: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives

| Compound | Nucleus | Functional Group | Predicted Shift (ppm) | Experimental Shift (ppm) | Reference |

| This compound | ¹H | Aromatic H | ~7.0-8.0 | - | - |

| ¹H | Acetyl CH₃ | ~2.5 | - | - | |

| ¹³C | Isocyanate (-NCO) | ~120-130 | - | - | |

| ¹³C | Carbonyl (C=O) | ~197 | - | - | |

| ¹³C | Aromatic C | ~118-145 | - | - | |

| ¹³C | Acetyl CH₃ | ~26 | - | - | |

| N-(4-acetylphenyl) pivalamide | ¹H | Aromatic H | - | 7.93 (d), 7.67 (d) | amazonaws.com |

| ¹H | Acetyl CH₃ | - | 2.58 (s) | amazonaws.com | |

| ¹³C | Carbonyl (C=O) | - | 197.0 | amazonaws.com | |

| ¹³C | Aromatic C | - | 142.5, 132.8, 129.6, 119.1 | amazonaws.com | |

| ¹³C | Acetyl CH₃ | - | 26.4 | amazonaws.com |

Infrared (IR) Spectroscopy (FTIR, ATR-IR)

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring its conversion during chemical reactions. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak typically appears in the range of 2263–2275 cm⁻¹. scholaris.ca

The presence of the acetyl group is confirmed by a strong carbonyl (C=O) stretching band. In derivatives like 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea (B2502494), two C=O stretching bands are observed at 1675 cm⁻¹ and 1652 cm⁻¹. dergipark.org.tr During reactions, the disappearance of the characteristic isocyanate peak is a clear indicator of its consumption. For instance, in the formation of ureas, the isocyanate peak vanishes and new bands appear, such as N-H stretching (around 3246 cm⁻¹) and amide C=O stretching. dergipark.org.tr Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid or liquid samples without extensive preparation. scholaris.ca

Table 2: Characteristic Infrared Absorption Bands for this compound and a Representative Derivative

| Compound | Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference |

| This compound | Isocyanate (-N=C=O) | Asymmetric stretch | 2267 | scholaris.ca |

| Carbonyl (C=O) | Stretch | ~1680 | - | |

| Aromatic C-H | Stretch | ~3030-3100 | dergipark.org.tr | |

| 1-(4-acetylphenyl)-3-(4-nitrophenyl)urea | N-H | Stretch | 3246 | dergipark.org.tr |

| Aromatic C-H | Stretch | 3033 | dergipark.org.tr | |

| Aliphatic C-H | Stretch | 2981 | dergipark.org.tr | |

| Carbonyl (C=O) | Stretch | 1675, 1652 | dergipark.org.tr |

Mass Spectrometry (GC-MS)

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound and its reaction products. The molecular weight of this compound is 161.16 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of newly synthesized molecules. amazonaws.comtandfonline.com

For this compound, the predicted monoisotopic mass is 161.04768 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 161. Plausible fragmentation pathways would involve the loss of carbon monoxide (CO) from the isocyanate group to give a fragment at m/z 133, and the cleavage of the methyl group from the acetyl moiety (loss of CH₃) to give a fragment at m/z 146. GC-MS is also a valuable tool for analyzing complex mixtures, such as the products of photodegradation studies of related compounds. scispace.com

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.05496 |

| [M+Na]⁺ | 184.03690 |

| [M-H]⁻ | 160.04040 |

| [M]⁺ | 161.04713 |

Data sourced from PubChemLite. uni.lu

Elemental Analysis (C, H, N)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis is critical for verifying the empirical formula and purity of synthesized compounds, including the derivatives of this compound. sapub.orgdergipark.org.trtandfonline.com For this compound (C₉H₇NO₂), the theoretical elemental composition can be calculated from its molecular formula and atomic weights. The experimental values obtained for synthesized derivatives are typically compared against these calculated values to confirm the identity and purity of the product. acs.orgtandfonline.com

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 67.11 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.38 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.69 |

| Oxygen | O | 15.999 | 2 | 31.998 | 19.85 |

| Total | 161.16 | 100.00 |

Chromatography Techniques (TLC, GPC, HPLC-MS/MS)

Chromatographic techniques are essential for monitoring reaction progress, purifying products, and assessing the purity of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used method to monitor the progress of reactions involving this compound. dergipark.org.trtandfonline.comtandfonline.com By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate-hexane), the consumption of the starting material and the formation of products can be visualized. The retention factor (Rf) is a key parameter used to identify compounds. For example, in the synthesis of a urea (B33335) derivative, the product showed an Rf of 0.24 in an 8:2 ethyl acetate-hexane system. tandfonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more powerful technique used for the separation, identification, and quantification of compounds. It is often employed to determine the purity of the final products derived from this compound. arkat-usa.org When coupled with mass spectrometry (HPLC-MS/MS), it becomes a highly sensitive and specific analytical tool for complex mixture analysis.

Gel Permeation Chromatography (GPC): GPC is primarily used to determine the molecular weight distribution of polymers. While not typically used for the analysis of the small molecule this compound itself, it is a crucial technique for characterizing polymers and polyurethanes synthesized using this isocyanate as a monomer or reactant. researchgate.net

Thermal Analysis (TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials, including their stability and phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. While specific TGA data for this compound is not widely reported, this technique is extensively used to evaluate the thermal stability of polymers derived from it. For instance, TGA studies on copolymers of N-(4-acetylphenyl)maleimide showed that the thermal stability of the copolymers is dependent on their composition. sapub.org In other applications, TGA has been used to determine the content of isocyanate groups grafted onto materials like graphene oxide. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It is used to determine the glass transition temperature (Tg) and melting point (Tm) of polymers. For copolymers containing units derived from 4-acetylphenyl reactants, DSC has been used to show that the Tg values can be tailored by altering the copolymer composition. sapub.orgresearchgate.netresearchgate.net For example, the Tg of copolymers of 2,2-diallyl-1,1,3,3-tetraethylquanidinium chloride with N-(4-acetylphenyl)maleimide was found to range from 175 to 228°C. sapub.org

X-ray Diffraction Analyses

X-ray diffraction is a definitive technique for determining the three-dimensional atomic structure of crystalline solids. In the context of research involving this compound, X-ray crystallography provides unambiguous structural proof for its reaction products. researchgate.net While a specific crystal structure for this compound itself is not found in the surveyed literature, the technique has been crucial in confirming the regioselectivity of reactions and the precise stereochemistry of complex adducts formed from various isocyanates. researchgate.net For example, it has been used to unequivocally assign the endo or exo configuration of adducts formed from the reaction of 2-amino-2-thiazoline (B132724) derivatives with isocyanates. researchgate.net This analytical method remains the gold standard for absolute structure determination of novel crystalline compounds derived from this compound.

Computational Chemistry and Modeling of 4 Acetylphenyl Isocyanate

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For aromatic isocyanates, DFT calculations are instrumental in understanding their molecular geometry, vibrational frequencies, and electronic properties. researchgate.net

Studies on substituted phenyl isocyanates, which are structurally related to 4-acetylphenyl isocyanate, demonstrate the utility of DFT. For instance, calculations on chloro- and methyl-substituted phenyl isocyanates using the B3LYP functional and 6-31G(d,p) basis set have been used to determine geometrical parameters and simulate vibrational spectra. researchgate.net The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies from these studies provide insights into the charge transfer that can occur within the molecule. researchgate.net

In the case of this compound, the acetyl group, being an electron-withdrawing group, is expected to influence the electronic properties of the phenyl ring and the isocyanate group. DFT calculations can quantify this influence. For example, the calculated HOMO and LUMO energies can help in understanding the molecule's reactivity and electronic transitions. Furthermore, Natural Bond Orbital (NBO) analysis, another DFT-based method, can be used to investigate intramolecular hyperconjugative interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the aromatic ring. researchgate.net

DFT calculations have also been employed to study the reaction mechanisms of isocyanates. For example, the cycloaddition reactions of nitrones with isocyanates have been investigated using DFT at the M06-2X/cc-pVTZ level of theory. csic.es These studies revealed that the reaction can proceed through either a concerted or a stepwise mechanism depending on the polarity of the solvent. csic.es Similar computational approaches could be applied to understand the reactions of this compound with various nucleophiles.

Table 1: Predicted Physicochemical Properties of this compound Below is a table of predicted properties for this compound.

| Property | Value | Source |

| Molecular Formula | C9H7NO2 | uni.lu |

| Molecular Weight | 161.16 g/mol | sigmaaldrich.com |

| XlogP (predicted) | 2.4 | uni.lu |

| Monoisotopic Mass | 161.04768 Da | uni.lu |

| Boiling Point | 139 °C at 14 mmHg | sigmaaldrich.com |

| Melting Point | 35-37 °C | sigmaaldrich.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused solely on this compound are not widely documented, the methodology has been applied to isocyanates in general, providing a framework for how such studies could be conducted.

MD simulations are particularly useful for understanding the behavior of molecules in condensed phases, such as in solution or in a polymer matrix. researchgate.net For this compound, MD simulations could be used to study its diffusion in different solvents, its interaction with surfaces, or its role in the formation of polyurethane networks.

In a study on nitroaryl urea (B33335) derivatives, which can be synthesized from this compound, MD simulations were used to determine the binding mode of a derivative with the active site of the CDK2 enzyme. tandfonline.comtandfonline.com This highlights the potential of MD simulations in studying the biological applications of compounds derived from this compound.

The development of force fields is crucial for accurate MD simulations. A united-atom force field based on the Transferable Potentials for Phase Equilibria (TraPPE) has been proposed to model the vapor-liquid phase behavior of isocyanates. acs.org This force field has shown excellent performance in modeling the phase behavior of a family of linear mono-isocyanates and could potentially be adapted for aromatic isocyanates like this compound. acs.org

Table 2: Applications of Molecular Dynamics Simulations for Isocyanates This table outlines potential applications of MD simulations in the study of isocyanates.

| Application | Description |

| Vapor-Liquid Equilibrium | Modeling the phase behavior of isocyanates to predict properties like vapor pressure and critical points. acs.org |

| Polymer Formation | Simulating the crosslinking reactions of isocyanates with polyols to understand the structure and properties of the resulting polyurethane network. nih.gov |

| Surface Interactions | Investigating the adsorption and reaction of isocyanates on various surfaces for applications in coatings and adhesives. nih.govmdpi.com |

| Biomolecular Interactions | Studying the binding of isocyanate-derived compounds to biological targets like enzymes for drug discovery purposes. tandfonline.comtandfonline.com |

Structure-Property Predictions and Reactivity Studies

Computational methods are increasingly used to predict the structure-property relationships and reactivity of chemical compounds. For this compound, these methods can provide valuable insights for its application in synthesis and materials science.

The reactivity of isocyanates is strongly influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as the acetyl group in this compound, increase the electrophilicity of the isocyanate carbon atom, thereby enhancing its reactivity towards nucleophiles. nih.gov This effect can be quantified using computational methods. For example, the Hammett equation has been used to correlate the reactivity of substituted isocyanates with electronic parameters of the substituents. acs.org

Computational studies on the reaction of isocyanates with alcohols to form urethanes have shown that the reaction enthalpy is dependent on the molecular size and structure of the alcohol. researchgate.net These studies often employ DFT to calculate the geometries of reactants and products and to determine the reaction enthalpies. researchgate.net Similar studies could be performed for the reactions of this compound to predict the thermodynamics of urethane (B1682113) formation.

Furthermore, computational studies have been used to investigate the mechanisms of isocyanate reactions. For instance, the reaction of hydroxyl radicals with aromatic isocyanates has been studied using quantum chemistry and transition state theory. researchgate.net These studies have shown that the primary reaction pathway is the addition of the hydroxyl radical to the aromatic ring, rather than to the isocyanate group. researchgate.net

Cheminformatics and Data Mining for this compound Research

Cheminformatics and data mining are powerful tools for managing and analyzing large datasets of chemical information. While specific cheminformatics studies on this compound are limited, the principles can be applied to research involving this compound.